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carboxylate

Cat. No.: B1316490 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective structural and functional comparison of Ethyl 5-phenylthiazole-2-carboxylate with

other prominent bioactive thiazole derivatives. By examining key structural motifs and their

impact on biological activity, supported by experimental data, this document serves as a

resource for informed decision-making in drug design and development.

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous

compounds with a wide array of biological activities, including anticancer, antimicrobial, and

anti-inflammatory properties. Ethyl 5-phenylthiazole-2-carboxylate, a 2,5-disubstituted

thiazole, represents a fundamental structure within this class. Its biological potential can be

inferred and compared by analyzing structurally similar compounds for which extensive

biological data is available. This guide focuses on a comparative analysis of its core structure

against other bioactive thiazoles, highlighting the influence of substitutions at the C2 and C5

positions on their therapeutic effects.

Structural Framework for Comparison
The core structure of Ethyl 5-phenylthiazole-2-carboxylate features a phenyl group at the C5

position and an ethyl carboxylate group at the C2 position. Variations of these substituents on

the thiazole ring can dramatically alter the compound's biological activity. This comparison will
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focus on analogs with modifications at these key positions and their resulting anticancer and

antimicrobial properties.

Anticancer Activity: A Comparative Analysis
Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting

various cellular mechanisms, including enzyme inhibition and disruption of cell proliferation.

Comparison of Anticancer Thiazole Derivatives
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Compound
ID

Structure
Target/Cell
Line

Activity
(IC50 in µM)

Reference
Compound

Reference
IC50 (µM)

Ethyl 5-

phenylthiazol

e-2-

carboxylate

(Reference

Structure)

C₁₂H₁₁NO₂S -
No direct

data available
- -

Compound

4c

2-[2-[4-

Hydroxy-3-(4-

hydroxybenzy

lidene)hydraz

inyl]-thiazole-

4[5H]-one

MCF-7

(Breast

Cancer)

2.57 ± 0.16
Staurosporin

e
6.77 ± 0.41

HepG2 (Liver

Cancer)
7.26 ± 0.44

Staurosporin

e
8.4 ± 0.51

Compound

6a

Methyl 2-(2-

((1-

(naphthalen-

2-

yl)ethylidene)

hydrazineylid

ene)-4-oxo-3-

phenylthiazoli

din-5-

ylidene)aceta

te

OVCAR-4

(Ovarian

Cancer)

1.569 ± 0.06

Alpelisib

(PI3Kα

inhibitor)

0.061 ± 0.003

5-(2'-

indolyl)thiazol

e (2e)

5-(5-Fluoro-

1H-indol-2-

yl)-2-(4-

methoxyphen

yl)thiazole

Breast and

Colon Cancer

Cell Lines

10-30 - -

Table 1: Comparative anticancer activity of selected thiazole derivatives.
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Structural Insights:

Compound 4c, a thiazolidinone derivative, demonstrates potent activity against breast and

liver cancer cell lines.[1] The presence of the hydrazinylidene and hydroxybenzylidene

moieties at the C2 position, in place of the ethyl carboxylate group, appears to be crucial for

its cytotoxic effects.

Compound 6a introduces a more complex substituent at the C2 and C5 positions, leading to

significant inhibitory activity against the ovarian cancer cell line OVCAR-4 and targeting the

PI3Kα enzyme.[2] This highlights the impact of larger, more functionalized groups on target

specificity.

The 5-(2'-indolyl)thiazole derivative (2e) showcases the effect of replacing the C5-phenyl

group with an indolyl moiety, resulting in notable anticancer activity.[3] This suggests that

heterocyclic substitutions at this position can confer significant cytotoxic properties.

Antimicrobial Activity: A Structural Perspective
The thiazole nucleus is a key component in many antimicrobial agents. The nature of the

substituents at the C2 and C5 positions plays a critical role in determining the antimicrobial

spectrum and potency.
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Compound
ID

Structure
Target
Organism

Activity
(MIC in
µg/mL)

Reference
Compound

Reference
MIC (µg/mL)

Ethyl 5-

phenylthiazol

e-2-

carboxylate

(Reference

Structure)

C₁₂H₁₁NO₂S -
No direct

data available
- -

Phenylthiazol

e Analog 113

2,5-

disubstituted

phenylthiazol

e

MRSA 1.6 - -

Phenylthiazol

e Analog 114

2,5-

disubstituted

phenylthiazol

e

MRSA 6.3 - -

Thiazole

Derivative

116

Benzothiazol

e derivative

with a

dialkylaminoa

lkyl-o-cresol

substituent

Broad

Spectrum

Bacteria &

Fungi

- - -

Table 2: Comparative antimicrobial activity of selected thiazole derivatives.

Structural Insights:

Phenylthiazole analogs 113 and 114, which are 2,5-disubstituted thiazoles, show potent

activity against Methicillin-resistant Staphylococcus aureus (MRSA).[4] This suggests that

specific substitutions on the phenyl ring and at the C2 position are key for anti-MRSA activity.

Thiazole derivative 116, a benzothiazole, demonstrates broad-spectrum antibacterial and

antifungal activity. The fusion of a benzene ring to the thiazole core, creating a
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benzothiazole, along with the dialkylaminoalkyl-o-cresol substituent, significantly broadens

its antimicrobial profile.[4]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility

and facilitate further research.

MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.[4][5][6]

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well

and incubated for 24 hours.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a further 48-72 hours.

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each

well, and the plate is incubated for 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added

to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of

cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an

antimicrobial agent.

Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is

standardized to a specific concentration (e.g., 5 × 10⁵ CFU/mL).
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Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter

plate containing an appropriate growth medium.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria).

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.

Visualizing Molecular Interactions and Workflows
To better understand the relationships and processes discussed, the following diagrams are

provided.
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Caption: Simplified signaling pathway of a bioactive thiazole derivative leading to anticancer

activity.
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Caption: General experimental workflow for the biological evaluation of thiazole derivatives.

In conclusion, while direct biological data for Ethyl 5-phenylthiazole-2-carboxylate is not

readily available in the reviewed literature, a comparative analysis of structurally similar

bioactive thiazoles provides valuable insights into its potential. The substitutions at the C2 and

C5 positions of the thiazole ring are determinant factors for both the type and potency of the

biological activity. This guide serves as a foundational tool for researchers to strategically
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design and synthesize novel thiazole derivatives with enhanced therapeutic properties. novel

thiazole derivatives with enhanced therapeutic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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